

# An In-Depth Technical Guide to (S)-5-Hydroxycarvedilol: Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: (S)-5-Hydroxycarvedilol

CAS No.: 1217723-80-2

Cat. No.: B578397

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## Abstract

This technical guide provides a comprehensive overview of **(S)-5-Hydroxycarvedilol**, a pharmacologically active metabolite of the widely prescribed cardiovascular drug, Carvedilol. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, pharmacological significance, metabolic pathways, and advanced analytical methodologies for its stereoselective separation and quantification. By synthesizing data from peer-reviewed literature and established chemical databases, this guide aims to serve as an authoritative resource for understanding and investigating this critical carvedilol metabolite.

## Introduction: The Significance of a Metabolite

Carvedilol is a third-generation, non-selective beta-blocker and alpha-1 adrenergic antagonist utilized in the management of hypertension and congestive heart failure.<sup>[1]</sup> Administered as a racemic mixture, its therapeutic effects are stereospecific. The S(-)-enantiomer is responsible

for both beta and alpha-1 adrenergic blockade, whereas the R(+)-enantiomer exhibits only alpha-1 blocking activity.[2]

Carvedilol undergoes extensive first-pass metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, leading to the formation of several metabolites.[3] Among these, the hydroxylated metabolites, including 4'- and 5'-hydroxycarvedilol, are of particular interest as they retain pharmacological activity.[4] Specifically, the oxidative S-(-)-metabolites contribute significantly to the overall  $\beta$ -antagonistic effect of the drug.[4] This guide focuses on the (S)-enantiomer of 5-hydroxycarvedilol, providing a detailed examination of its chemical and biological profile, which is essential for a complete understanding of Carvedilol's mechanism of action and for the development of advanced bioanalytical methods.

## Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical characteristics of **(S)-5-Hydroxycarvedilol** is paramount for its synthesis, formulation, and analytical detection.

## Chemical Structure and Nomenclature

**(S)-5-Hydroxycarvedilol** is structurally characterized by the addition of a hydroxyl group to the 5-position of the carbazole moiety of the parent drug, Carvedilol.

Caption: 2D Chemical Structure of **(S)-5-Hydroxycarvedilol**.

- IUPAC Name: 3-[2-[[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol][5]
- CAS Number: 1217723-80-2[5]
- Molecular Formula: C<sub>24</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>[5]
- Canonical SMILES: COC1=C(C=C(C=C1)O)OCCNCO[5]

## Physicochemical Data

The physicochemical properties dictate the molecule's behavior in biological systems and influence the design of analytical methods.

Property	Value	Source
Molecular Weight	422.5 g/mol	[5]
Melting Point	205-207 °C	[6]
pKa (predicted)	10.06 ± 0.18	[6]
XLogP3	3.8	[5]
Solubility	Slightly soluble in Acetic Acid and DMSO	[6]
Appearance	Off-White to Pale Pink Solid	[6]

## Pharmacology and Mechanism of Action

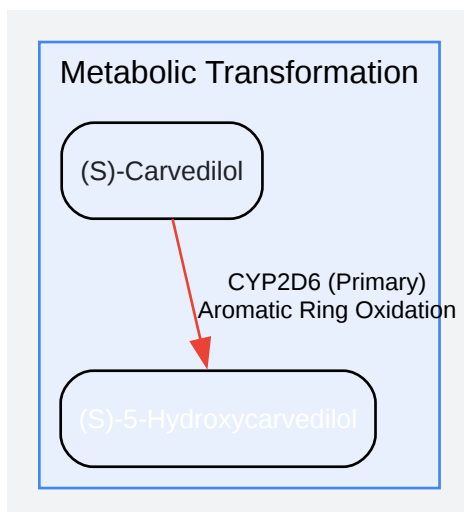
**(S)-5-Hydroxycarvedilol** is not an inert byproduct; it is an active metabolite that contributes to the pharmacological profile of Carvedilol. The S-enantiomers of Carvedilol's oxidative metabolites, including 5-hydroxycarvedilol, are known to possess  $\beta$ -adrenoceptor blocking activity.[4] While the 4'-hydroxyphenyl metabolite is reported to be approximately 13 times more potent than the parent carvedilol in  $\beta$ -blockade, the precise potency of 5'-hydroxycarvedilol is less well-defined in publicly available literature.[7] However, its contribution to the overall beta-blocking effect is considered significant, making its quantification in pharmacokinetic studies essential.[4] Unlike the parent compound, the hydroxylated metabolites exhibit weak to negligible vasodilating activity, indicating a more selective action on beta-receptors.[3][8]

## Metabolism and Pharmacokinetics

The formation and disposition of **(S)-5-Hydroxycarvedilol** are critical components of Carvedilol's overall pharmacokinetic profile.

### Metabolic Formation

Carvedilol is metabolized by several cytochrome P450 (CYP) enzymes. The aromatic ring oxidation that produces 4'- and 5'-hydroxycarvedilol is primarily catalyzed by CYP2D6.[9] The metabolism of S-carvedilol, the precursor to **(S)-5-Hydroxycarvedilol**, also involves CYP1A2 and CYP3A4 to a lesser extent.[9]



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Caption: Metabolic conversion of (S)-Carvedilol.

Genetic polymorphism in the CYP2D6 enzyme can significantly impact the plasma concentrations of Carvedilol's metabolites.[3] "Poor metabolizers" of CYP2D6 may exhibit different metabolite profiles compared to "extensive metabolizers," which can have clinical implications.

## Pharmacokinetics

Following oral administration of Carvedilol, the plasma concentrations of its active metabolites are generally about one-tenth of those observed for the parent drug.[3] The pharmacokinetics of the metabolites, including **(S)-5-Hydroxycarvedilol**, are similar to that of Carvedilol, with a terminal elimination half-life that mirrors the parent compound's range of 7 to 10 hours.[3] Both Carvedilol and its hydroxylated metabolites are substrates for efflux transporters like P-glycoprotein (ABCB1) and MRP2 (ABCC2), which can influence their disposition.[9]

## Synthesis and Characterization

The generation of pure **(S)-5-Hydroxycarvedilol** is essential for its use as an analytical standard and for in-depth pharmacological studies.

## Synthesis

While specific, detailed protocols for the stereoselective synthesis of **(S)-5-Hydroxycarvedilol** are not widely published in primary literature, the general approach involves multi-step organic synthesis. Key challenges include:

- **Regioselective Hydroxylation:** Introducing the hydroxyl group specifically at the 5-position of the carbazole ring.
- **Stereocontrol:** Maintaining the (S)-configuration at the chiral center of the propanolamine side chain. This is often achieved by starting with a chiral precursor or by chiral resolution of a racemic intermediate.

The synthesis of Carvedilol itself often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. The synthesis of its metabolites would require appropriately substituted precursors.

## Spectroscopic Characterization

The identity and purity of synthesized **(S)-5-Hydroxycarvedilol** must be confirmed using a suite of spectroscopic techniques.

- **Mass Spectrometry (MS):** Electrospray ionization (ESI) in positive mode is typically used. For LC-MS/MS analysis, precursor-to-product ion transitions are monitored for quantification. While specific transitions for 5'-hydroxycarvedilol are established in validated methods, they are often similar to the 4'-hydroxy metabolite, for example, a transition of  $m/z$  423.10  $\rightarrow$  222.00 has been reported for 4'-hydroxycarvedilol, and similar fragmentation would be expected for the 5'-isomer.[10]
- **Infrared (IR) Spectroscopy:** The IR spectrum would show characteristic absorption bands. Based on the structure and spectra of the parent drug, key peaks would include: N-H stretching ( $\sim 3340$   $\text{cm}^{-1}$ ), aromatic C-H stretching ( $\sim 3000$ - $3100$   $\text{cm}^{-1}$ ), aliphatic C-H stretching ( $\sim 2900$ - $3000$   $\text{cm}^{-1}$ ), C=C aromatic ring stretching ( $\sim 1500$ - $1600$   $\text{cm}^{-1}$ ), and C-O stretching ( $\sim 1100$ - $1250$   $\text{cm}^{-1}$ ).[11] The additional phenolic -OH group would introduce a broad O-H stretching band.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be required for complete structural elucidation. The  $^1\text{H}$  NMR would show distinct signals for the aromatic protons on the carbazole and methoxyphenol rings, the methylene and methine protons of

the side chain, and the exchangeable protons of the amine and hydroxyl groups. The introduction of the hydroxyl group at the 5-position would alter the chemical shifts and splitting patterns of the adjacent aromatic protons on the carbazole ring compared to the parent drug.

## Analytical Methodologies

The stereoselective nature of Carvedilol's pharmacology necessitates analytical methods capable of resolving and quantifying the individual enantiomers of both the parent drug and its active metabolites.[4]

## Rationale for Chiral Separation

Given that the S(-)-enantiomers of Carvedilol and its oxidative metabolites are primarily responsible for the  $\beta$ -blocking activity, it is mandatory to resolve these from their R(+)-counterparts for accurate pharmacokinetic and pharmacodynamic assessments.[4] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with chiral stationary phases (CSPs) are the most common techniques employed.

## Experimental Protocol: Chiral UHPLC-UV Method

This protocol is a representative methodology synthesized from published literature for the simultaneous enantioselective determination of Carvedilol and its major active metabolites.[4]

Objective: To resolve and quantify the enantiomers of Carvedilol, 4'-Hydroxycarvedilol, and 5'-Hydroxycarvedilol in a single chromatographic run.

Instrumentation and Materials:

- UHPLC system with UV detector
- Chiral Stationary Phase: Chiralpak IB N-5 column[4]
- Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0
- Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 87:13 v/v)

- **(S)-5-Hydroxycarvedilol** reference standard
- Metoprolol (as internal standard)

#### Chromatographic Conditions:

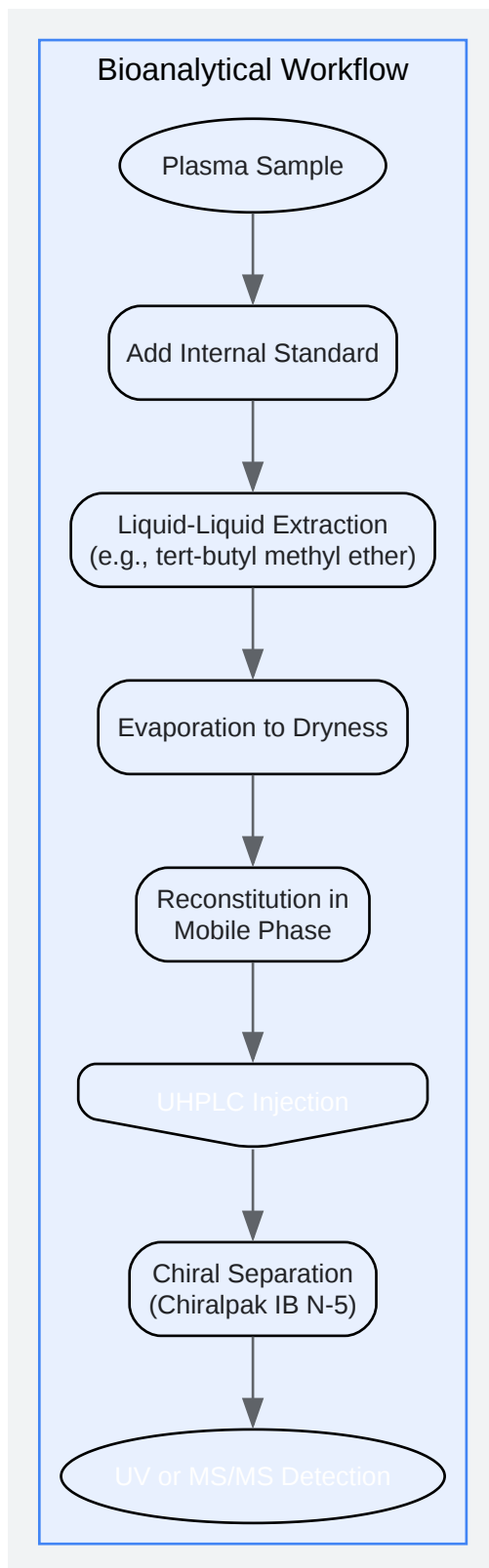
- Column: Chiralpak IB N-5 (dimensions as per manufacturer for UHPLC)
- Mobile Phase: Isocratic elution with 80% Mobile Phase B and 20% Mobile Phase A.[4]
- Flow Rate: 0.5 mL/min[4]
- Column Temperature: 25 °C[4]
- Detection: UV at an appropriate wavelength (e.g., 242 nm)[12]
- Injection Volume: 5-10 µL

#### Sample Preparation (from Plasma):

- Pipette 200 µL of plasma into a microcentrifuge tube.
- Add the internal standard (Metoprolol).
- Perform liquid-liquid extraction (LLE) by adding 2.5 mL of tert-butyl methyl ether.[10]
- Vortex for 2 minutes and centrifuge to separate the layers.
- Transfer the organic (upper) layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in 150 µL of the mobile phase.[10]
- Inject the prepared sample into the UHPLC system.

Method Validation: The method must be validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and

robustness.[13] For instance, resolution ( $R_s$ ) between enantiomeric peaks should ideally be  $>1.5$ .[4]



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Caption: Workflow for **(S)-5-Hydroxycarvedilol** analysis in plasma.

## Conclusion

**(S)-5-Hydroxycarvedilol** is a key active metabolite that plays a crucial role in the overall therapeutic effect of Carvedilol. Its stereospecific  $\beta$ -blocking activity underscores the importance of chiral-specific bioanalysis in both clinical pharmacokinetics and drug development research. This guide has provided a foundational understanding of its chemical structure, properties, pharmacology, and the analytical techniques required for its rigorous study. Future research may focus on elucidating its precise receptor binding affinities and potency relative to other metabolites and the parent drug, as well as exploring the clinical consequences of inter-individual variability in its formation due to CYP2D6 polymorphism.

## References

- The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. (n.d.). PubMed. Retrieved January 16, 2026, from [\[Link\]](#)
- Population pharmacokinetics of carvedilol enantiomers and their metabolites in type-2 diabetes and healthy subjects. (n.d.). UCL Discovery. Retrieved January 16, 2026, from [\[Link\]](#)
- Carvedilol Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 16, 2026, from [\[Link\]](#)
- (carvedilol) Tablets. (n.d.). accessdata.fda.gov. Retrieved January 16, 2026, from [\[Link\]](#)
- Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant. (n.d.). Medscape. Retrieved January 16, 2026, from [\[Link\]](#)
- 5-Hydroxycarvedilol, (S)-. (n.d.). PubChem. Retrieved January 16, 2026, from [\[Link\]](#)
- Simultaneous chiral separation and determination of carvedilol and 5'-hydroxyphenyl carvedilol enantiomers from human urine by high performance liquid chromatography

coupled with fluorescent detection. (2013). ResearchGate. Retrieved January 16, 2026, from [\[Link\]](#)

- High-Throughput Liquid Chromatography – Tandem Mass Spectrometric Method for Simultaneous Quantification of Carvedilol and Its Metabolite 4. (n.d.). JOCP. Retrieved January 16, 2026, from [\[Link\]](#)
- A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. (2019). PMC - NIH. Retrieved January 16, 2026, from [\[Link\]](#)
- A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. (n.d.). Biosciences Biotechnology Research Asia. Retrieved January 16, 2026, from [\[Link\]](#)
- UHPLC Enantiomer Resolution for the  $\alpha/\beta$ -Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. (2022). MDPI. Retrieved January 16, 2026, from [\[Link\]](#)
- HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. (2015). American Journal of Analytical Chemistry. Retrieved January 16, 2026, from [\[Link\]](#)
- Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. (n.d.). Farmacia. Retrieved January 16, 2026, from [\[Link\]](#)
- 5'-Hydroxyphenyl Carvedilol. (n.d.). PubChem. Retrieved January 16, 2026, from [\[Link\]](#)
- HPLC-Method for the Quantification of Carvedilol in Human Plasma. (n.d.). Asian Journal of Chemistry. Retrieved January 16, 2026, from [\[Link\]](#)
- Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. (2016). PubMed. Retrieved January 16, 2026, from [\[Link\]](#)
- MS/MS spectra of carvedilol. (n.d.). ResearchGate. Retrieved January 16, 2026, from [\[Link\]](#)

- Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study. (2010). ResearchGate. Retrieved January 16, 2026, from [[Link](#)]
- UHPLC Enantiomer Resolution for the  $\alpha/\beta$ -Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. (2022). MDPI. Retrieved January 16, 2026, from [[Link](#)]
- Carvedilol. (n.d.). PubChem. Retrieved January 16, 2026, from [[Link](#)]
- Extraction recovery of CAR enantiomers and 5'-HCAR enantiomers from human urine (n=6). (n.d.). ResearchGate. Retrieved January 16, 2026, from [[Link](#)]
- Room-temperature FT-IR spectra of carvedilol and nanocarvedilol (sample 4). (n.d.). ResearchGate. Retrieved January 16, 2026, from [[Link](#)]

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## Sources

- 1. [iajps.com](http://iajps.com) [[iajps.com](http://iajps.com)]
- 2. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 3. [accessdata.fda.gov](http://accessdata.fda.gov) [[accessdata.fda.gov](http://accessdata.fda.gov)]
- 4. UHPLC Enantiomer Resolution for the  $\alpha/\beta$ -Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. 5-Hydroxycarvedilol, (S)- | C24H26N2O5 | CID 40425353 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 6. (S)-(-)-5'-HYDROXYPHENYL-CARVEDILOL manufacturers and suppliers in india [[chemicalbook.com](http://chemicalbook.com)]
- 7. [jocpr.com](http://jocpr.com) [[jocpr.com](http://jocpr.com)]

- [8. medscape.com \[medscape.com\]](https://www.medscape.com)
- [9. ClinPGx \[clinpgx.org\]](https://www.clinpgx.org)
- [10. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4-hydroxyphenyl carvedilol at a low dose - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/10/)
- [11. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [12. asianpubs.org \[asianpubs.org\]](https://www.asianpubs.org)
- [13. HPLC Method Development and Validation of S\(-\)-Carvedilol from API and Formulations \[scrip.org\]](https://www.scrip.org)
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